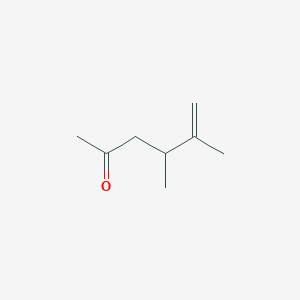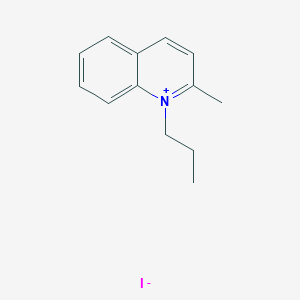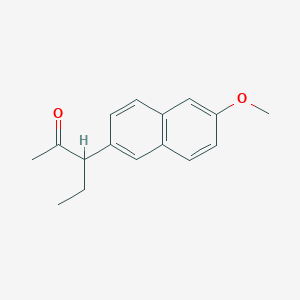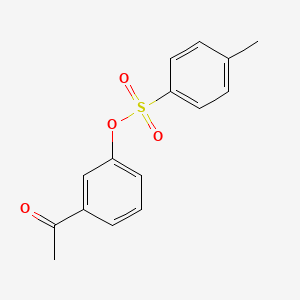
3-Acetylphenyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylphenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 3-acetylphenol followed by the introduction of the 4-methylbenzene-1-sulfonate group. One common method includes:
Sulfonation of 3-Acetylphenol: This step involves reacting 3-acetylphenol with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Coupling with 4-Methylbenzene-1-sulfonyl Chloride: The sulfonated intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-carboxyphenyl 4-methylbenzene-1-sulfonate.
Reduction: Formation of 3-acetylphenyl 4-methylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Acetylphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Acetylphenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites, while the sulfonate group can enhance solubility and facilitate binding to specific proteins. These interactions can modulate biochemical pathways and result in various biological effects.
Comparación Con Compuestos Similares
- 4-Acetylphenyl 4-methylbenzenesulfonate
- 3-Acetylphenyl 4-methylbenzenesulfonamide
- 4-Methylphenyl 4-methylbenzenesulfonate
Comparison: 3-Acetylphenyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the acetyl and sulfonate groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
58297-34-0 |
|---|---|
Fórmula molecular |
C15H14O4S |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
(3-acetylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10H,1-2H3 |
Clave InChI |
PFUXGWQNUMNRRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



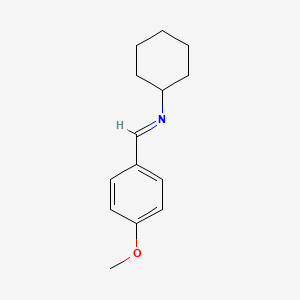

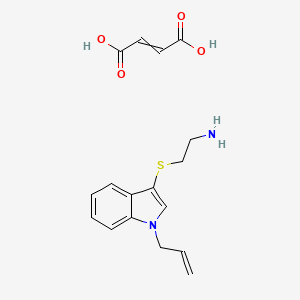
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
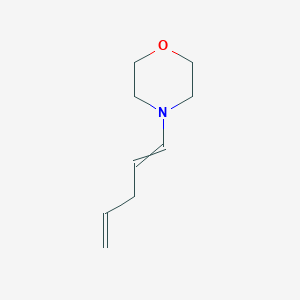


![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
